molecular formula C20H24O2 B14660259 4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione CAS No. 37780-10-2

4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione

Cat. No.: B14660259
CAS No.: 37780-10-2
M. Wt: 296.4 g/mol
InChI Key: XFTYFKPGGBOOKU-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione is an organic compound with a complex structure characterized by the presence of two tert-butyl groups and a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione typically involves the Friedel-Crafts alkylation reaction. This method includes the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its bulky tert-butyl groups also influence its reactivity and interaction with other molecules, making it a valuable compound in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the dione functionality.

    2,6-Di-tert-butylphenol: Contains tert-butyl groups but has a phenol core instead of a biphenyl core.

    Butylated hydroxytoluene (BHT): A related antioxidant compound with tert-butyl groups.

Uniqueness

4,6-Di-tert-butyl[1,1’-biphenyl]-2,3-dione is unique due to its specific arrangement of tert-butyl groups and the presence of the dione functionality. This structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

37780-10-2

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

4,6-ditert-butyl-3-phenylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C20H24O2/c1-19(2,3)14-12-15(20(4,5)6)17(21)18(22)16(14)13-10-8-7-9-11-13/h7-12H,1-6H3

InChI Key

XFTYFKPGGBOOKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=O)C1=O)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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